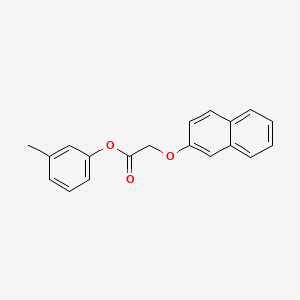![molecular formula C20H21N7O B5555319 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)
7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical processes that include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to introduce different functional groups. For instance, Abdelriheem et al. (2017) describe an effective synthesis method for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting the versatility of these scaffolds for generating diverse molecules (Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives plays a crucial role in their biological activity. The arrangement of atoms within the molecule, including the presence of substituents like the 5-methyl-1,2,4-oxadiazol-3-yl group, influences its binding affinity to biological targets. Structural analysis often involves X-ray crystallography and computational modeling to understand the molecule's conformation and potential interactions with receptors. For example, Portilla et al. (2006) discuss the hydrogen-bonded structure of similar pyrazolo[1,5-a]pyrimidine compounds, providing insights into their molecular arrangement (Portilla, J. Quiroga, & J. M. de la Torre, 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, that allow for the modification of the molecular scaffold and the introduction of pharmacophore elements. The reactivity of these compounds is influenced by the presence of electron-donating or withdrawing groups, which can affect their pharmacological properties. Research by Drev et al. (2014) on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives illustrates the chemical versatility of these compounds (Drev, Uroš Grošelj, & Špela Mevec, 2014).
Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity and Selectivity
Research involving derivatives of pyrazolo[4,3-d]pyrimidine, such as 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has indicated their potential in targeting human adenosine A1 and/or A2A receptor subtypes. These compounds, including those with 5-(N4-substituted-piperazin-1-yl) derivatives, have shown affinity for the hA1 AR subtype with high nanomolar range affinities. This suggests their potential application in therapies targeting adenosine receptors (Squarcialupi et al., 2017).
Antimetabolite Properties and Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines have been identified as beneficial antimetabolites in purine biochemical reactions. This class of compounds, including variants like 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has garnered interest due to their antitrypanosomal activity. These findings open avenues for their application in treatments against trypanosomal infections (Abdelriheem et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural characterization of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides have been explored, providing insights into the chemical properties and potential modifications of this compound class. Such research is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (Drev et al., 2014).
Tuberculostatic Activity
Research into derivatives like (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which share structural similarities with 7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine, has shown promising tuberculostatic activity. This suggests the potential of these compounds in developing new treatments against tuberculosis (Foks et al., 2004).
Wirkmechanismus
While the exact mechanism of action of this compound is not specified in the retrieved papers, oxadiazoles are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin K inhibitor properties . These activities are often attributed to their ability to interact with various biological targets.
Safety and Hazards
Zukünftige Richtungen
Given the wide range of biological activities exhibited by oxadiazoles, this compound and its derivatives could be further explored for potential applications in drug discovery and development . Future research could also focus on optimizing its synthesis and improving its physicochemical properties to enhance its efficacy and safety profile.
Eigenschaften
IUPAC Name |
5-methyl-3-[[4-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-15-22-18(24-28-15)14-25-9-11-26(12-10-25)20-13-17(16-5-3-2-4-6-16)23-19-7-8-21-27(19)20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTWPBLNCOYILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCN(CC2)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)
![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)
![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)